molecular formula C10H15N3 B12934399 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12934399
M. Wt: 177.25 g/mol
InChI Key: PMFSAWGQWYGIFZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining pyrrolidine and pyrazole rings. This compound has garnered interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyrazole moieties in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the construction of the pyrrolidine and pyrazole rings followed by their fusion. One common synthetic route starts with the preparation of pyrrolidine derivatives, which can be achieved through the reaction of maleic anhydride with aromatic amines . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final step involves the cyclization of these intermediates under specific conditions to form the desired compound.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrrolidine or pyrazole rings .

Scientific Research Applications

2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar compounds to 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole include other heterocyclic compounds with pyrrolidine or pyrazole rings, such as:

    Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrazolo[1,5-a]pyrimidines: Compounds with fused pyrazole and pyrimidine rings.

What sets this compound apart is its unique combination of pyrrolidine and pyrazole rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-pyrrolidin-3-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C10H15N3/c1-2-9-6-10(12-13(9)5-1)8-3-4-11-7-8/h6,8,11H,1-5,7H2

InChI Key

PMFSAWGQWYGIFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C3CCNC3

Origin of Product

United States

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